(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tetrazol-5-yl carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the phenylboronic acid core This can be achieved through the reaction of phenylmagnesium bromide with boronic acid derivatives under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process must be carefully monitored to ensure the safety and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form different derivatives of the phenyl ring.
Substitution: The tetrazol-5-yl carbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Phenyl Derivatives: Formed through reduction reactions.
Substituted Tetrazol-5-yl Carbamoyl Compounds: Resulting from substitution reactions.
Scientific Research Applications
(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which can modulate biological processes. The tetrazol-5-yl carbamoyl group can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the tetrazol-5-yl carbamoyl group.
Tetrazole Derivatives: Compounds containing tetrazole rings but without the boronic acid group.
Carbamoyl Compounds: Compounds with carbamoyl groups but different substituents.
Uniqueness: (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to the combination of the boronic acid and tetrazol-5-yl carbamoyl groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-(2H-tetrazol-5-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN5O3.ClH/c15-7(10-8-11-13-14-12-8)5-2-1-3-6(4-5)9(16)17;/h1-4,16-17H,(H2,10,11,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSGJXZLSYWEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=NNN=N2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657279 | |
Record name | {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-38-3 | |
Record name | {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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